5-chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide
Description
5-Chloro-2-methoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group and a tetrazole-containing phenyl ring. This compound shares structural motifs with kinase inhibitors and antimicrobial agents, making it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-21-16(24)22(20-19-21)12-6-4-11(5-7-12)18-15(23)13-9-10(17)3-8-14(13)25-2/h3-9H,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSILCDZLMVBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzamide Derivatives
Substituent Variations on the Benzamide Core
The target compound differs from analogs primarily in the substituents on the phenyl rings. Key comparisons include:
Key Observations :
- The tetrazole group in the target compound introduces a polar, aromatic heterocycle, contrasting with the electron-withdrawing CF3 group in compound 13. This difference may influence solubility and target engagement .
Heterocyclic Modifications
The tetrazole ring distinguishes the target compound from analogs with alternative heterocycles:
Key Observations :
- Tetrazoles are bioisosteres for carboxylic acids, offering improved bioavailability compared to isoxazole or thiadiazole derivatives .
- Thiadiazole-containing compounds (e.g., 6, 8a) exhibit broader antimicrobial activity, suggesting the target compound’s tetrazole may narrow its biological spectrum .
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